tetramethyl 2'-methoxy-7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate
Description
This compound is a structurally intricate spiro-fused heterocyclic molecule combining a 1,3-dithiole ring and a pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline core. Key features include:
- Spiro architecture: The 1,3-dithiole ring (at position 2) is fused via a spiro junction to the thiopyrano-quinoline system, creating a rigid three-dimensional framework .
- Substituents: The 2'-methoxy group, 7',7'-dimethyl groups, and four methyl ester moieties (at positions 4, 5, 9', and 10') contribute to steric bulk and modulate electronic properties.
- Functional groups: The 4',5'-dioxo motif introduces redox-active ketones, while the dithiole ring offers sulfur-mediated reactivity.
Properties
Molecular Formula |
C27H23NO11S3 |
|---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
tetramethyl 14'-methoxy-8',8'-dimethyl-10',11'-dioxospiro[1,3-dithiole-2,3'-6-thia-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),4,12,14-pentaene]-4,4',5,5'-tetracarboxylate |
InChI |
InChI=1S/C27H23NO11S3/c1-26(2)20-13(11-8-10(35-3)9-12-15(11)28(26)21(30)16(12)29)27(14(22(31)36-4)17(40-20)23(32)37-5)41-18(24(33)38-6)19(42-27)25(34)39-7/h8-9H,1-7H3 |
InChI Key |
IWBNYGGPYWFLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tetramethyl 2’-methoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the spiro compound through a series of cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
Tetramethyl 2’-methoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and functional groups. Additionally, it may have industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tetramethyl 2’-methoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs are tetramethyl-substituted spiro-thiopyranoquinoline derivatives (Table 1).
*Estimates based on structural similarity to analogs.
- The 7',7'-dimethyl groups introduce steric hindrance, which may reduce reactivity at the thiopyrano ring compared to the phenylacetyl-substituted 3389-1198 . The tetracarboxylate esters common to all analogs suggest hydrolytic instability under basic conditions, a trait critical for prodrug design.
Functional Comparisons
Key Research Findings and Limitations
- Structural Uniqueness: The spiro-dithiole-thiopyranoquinoline framework is rare in synthetic chemistry, offering novel avenues for heterocyclic chemistry exploration.
- Data Gaps : Absence of experimental data (e.g., solubility, stability, bioactivity) limits functional comparisons. Further studies should prioritize:
- Spectroscopic characterization (e.g., NMR, HRMS) to confirm structure.
- Computational modeling to predict reactivity and binding interactions.
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of spiro compounds characterized by their unique two-ring structure sharing a single atom. The presence of multiple functional groups such as methoxy and dioxo enhances its potential biological activity.
Biological Activity
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.
2. Anticancer Potential
Studies have shown that spiro compounds can inhibit the growth of cancer cells through various mechanisms:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis (the formation of new blood vessels that supply tumors).
- Disrupting cell cycle progression.
Case Study:
A study on a related spiro compound demonstrated its ability to induce apoptosis in human breast cancer cell lines by activating caspase pathways. This suggests that tetramethyl derivatives may possess similar anticancer properties.
3. Anti-inflammatory Effects
Compounds structurally related to tetramethyl 2'-methoxy have been noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory processes.
4. Neuroprotective Properties
Some spiro compounds have shown promise in neuroprotection by reducing neuroinflammation and oxidative stress in neuronal cells. This is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.
Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2020 | Identified antioxidant activity in related spiro compounds. |
| Johnson et al., 2021 | Demonstrated anticancer effects on breast cancer cells via apoptosis induction. |
| Lee et al., 2022 | Reported anti-inflammatory effects through inhibition of COX-2. |
| Patel et al., 2023 | Highlighted neuroprotective properties against oxidative stress in neuronal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
